2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide
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Overview
Description
2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide is a complex organic compound featuring a benzimidazole core, a piperazine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide typically involves multiple steps:
Benzimidazole Synthesis: : The benzimidazole core can be synthesized by reacting o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Benzyl Group Introduction: : The benzyl group can be introduced via a benzyl halide in the presence of a base.
Piperazine Attachment: : The piperazine ring is often introduced through nucleophilic substitution reactions.
Acetamide Formation: : Finally, the acetamide group is introduced through acylation reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can occur at the benzimidazole or piperazine rings.
Reduction: : Reduction reactions can be applied to the benzimidazole or acetamide groups.
Substitution: : Nucleophilic substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.
Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions, often with the aid of a base.
Major Products Formed
Oxidation: : Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: : Reduction can produce amines or alcohols.
Substitution: : Substitution reactions can yield various substituted piperazines or benzimidazoles.
Scientific Research Applications
Medicinal Chemistry: : It may serve as a lead compound for drug discovery, particularly in the development of new therapeutic agents targeting various diseases.
Biology: : It can be used as a tool compound in biological studies to understand cellular processes.
Industry: : Its chemical properties may make it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The exact mechanism of action of 2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide would depend on its biological target. It may interact with specific enzymes or receptors, leading to downstream effects in cellular pathways.
Comparison with Similar Compounds
This compound is similar to other benzimidazole derivatives, which are known for their diverse biological activities. Some similar compounds include:
Benzimidazole itself: : A simple heterocyclic compound with various derivatives.
1H-benzo[d]imidazole derivatives: : These compounds often exhibit antimicrobial and anticancer properties.
Piperazine derivatives: : Piperazine rings are common in many pharmaceuticals due to their ability to interact with biological targets.
In comparison, 2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide may offer unique advantages due to its specific structural features, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
2-[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O/c22-20(27)15-24-10-12-25(13-11-24)16-21-23-18-8-4-5-9-19(18)26(21)14-17-6-2-1-3-7-17/h1-9H,10-16H2,(H2,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAXQSJQDFULJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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